2-(3-methylphenyl)-4-[3-(trifluoromethyl)benzyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
Description
2-(3-Methylphenyl)-4-[3-(trifluoromethyl)benzyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a benzothiadiazine derivative characterized by a bicyclic core structure (benzene fused with a 1,2,4-thiadiazine ring) and two distinct substituents: a 3-methylphenyl group at position 2 and a 3-(trifluoromethyl)benzyl group at position 4. The molecular formula is C₂₂H₁₈F₃N₂O₃S, with a calculated molecular weight of 447.49 g/mol. Related compounds, such as benzothiazine 1,1-dioxides, exhibit anti-inflammatory, analgesic, and antimicrobial properties, suggesting possible therapeutic applications for this class .
Properties
Molecular Formula |
C22H17F3N2O3S |
|---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
2-(3-methylphenyl)-1,1-dioxo-4-[[3-(trifluoromethyl)phenyl]methyl]-1λ6,2,4-benzothiadiazin-3-one |
InChI |
InChI=1S/C22H17F3N2O3S/c1-15-6-4-9-18(12-15)27-21(28)26(19-10-2-3-11-20(19)31(27,29)30)14-16-7-5-8-17(13-16)22(23,24)25/h2-13H,14H2,1H3 |
InChI Key |
DQJCLHRMZZAWKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural and molecular features of the target compound with analogs from the evidence:
Structural and Functional Analysis
Core Structure Differences: Benzothiadiazine (target compound and ): Features a sulfur-containing six-membered ring fused to benzene, enabling diverse substitution patterns. Benzothiazine (): Contains a sulfur and nitrogen in a six-membered ring, often associated with anti-inflammatory activity.
Substituent Effects: Trifluoromethyl (CF₃): In the target compound, the 3-(trifluoromethyl)benzyl group enhances lipophilicity and metabolic stability compared to the 3-chlorobenzyl group in . Hydroxy vs. Acyl Groups: Benzothiazines with 4-hydroxy substituents () exhibit hydrogen-bonding capacity, critical for anti-inflammatory activity. In contrast, the target compound lacks polar groups, which may reduce solubility but improve membrane permeability.
Benzothiazine derivatives (e.g., , 313.33 g/mol) are lighter and more likely to comply with Lipinski’s rules.
Research Findings and Implications
Biological Activity :
- While the target compound lacks reported activity data, structurally related benzothiazines () demonstrate anti-inflammatory effects via cyclooxygenase (COX) inhibition. The absence of a hydroxy group in the target compound may limit similar mechanisms.
Synthetic Feasibility :
- Benzothiadiazines are synthesized via condensation reactions (e.g., ), while benzothiazines often involve cyclization of sulfonamide precursors (). The trifluoromethyl group in the target compound may require specialized fluorination techniques.
Thermodynamic Stability :
- The 1,1-dioxide moiety in all compounds enhances stability by reducing sulfur’s oxidation susceptibility. Half-chair conformations in benzothiazines (observed in ) may influence packing and crystallinity.
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